molecular formula C15H20 B14119623 1,2,4,5,6,7-hexamethyl-1H-indene

1,2,4,5,6,7-hexamethyl-1H-indene

Cat. No.: B14119623
M. Wt: 200.32 g/mol
InChI Key: RSQOEYJBUJLEAE-UHFFFAOYSA-N
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Description

1,2,4,5,6,7-Hexamethyl-1H-indene is a chemical compound with the molecular formula C15H22 It is a derivative of indene, characterized by the presence of six methyl groups attached to the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5,6,7-hexamethyl-1H-indene can be achieved through several methods. One common approach involves the alkylation of indene with methylating agents under specific reaction conditions. For instance, the reaction of indene with methyl iodide in the presence of a strong base like potassium tert-butoxide can yield the desired hexamethyl derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product efficiently.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5,6,7-Hexamethyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur, where one or more methyl groups are replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced indene derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

1,2,4,5,6,7-Hexamethyl-1H-indene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,2,4,5,6,7-hexamethyl-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indene, 2,4,5,6,7,7a-hexahydro-3,7-dimethyl-4-(2-methyl-1-propen-1-yl)
  • 1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans-
  • 1H-Trindene, 2,3,4,5,6,7,8,9-octahydro-1,1,4,4,9,9-hexamethyl-

Uniqueness

1,2,4,5,6,7-Hexamethyl-1H-indene is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

1,2,4,5,6,7-hexamethyl-1H-indene

InChI

InChI=1S/C15H20/c1-8-7-14-12(5)10(3)11(4)13(6)15(14)9(8)2/h7,9H,1-6H3

InChI Key

RSQOEYJBUJLEAE-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC2=C(C(=C(C(=C12)C)C)C)C)C

Origin of Product

United States

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